molecular formula C21H21BrFNO3 B1327320 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone CAS No. 898756-17-7

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone

Cat. No.: B1327320
CAS No.: 898756-17-7
M. Wt: 434.3 g/mol
InChI Key: NYXXDXWYQJWBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone is a spirocyclic ketone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. Its molecular formula is C₂₁H₂₁BrFNO₃, with a molecular weight of 434.30 g/mol and CAS number 898758-00-4 . The structure comprises a bromo-fluorophenyl group and a spirocyclic ether-amine system, which confers unique steric and electronic properties.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXXDXWYQJWBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643769
Record name (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-17-7
Record name (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed by reacting a suitable amine with an epoxide under controlled conditions.

    Introduction of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative to introduce the benzophenone moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle the reactive intermediates and halogenation steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzophenone moiety.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (4-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
  • Molecular Formula : C21H22BrN O3
  • Molecular Weight : 416.3 g/mol

The compound features a complex structure combining a spirocyclic moiety with halogenated phenyl groups, which is significant for its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone exhibit promising anticancer properties. The presence of the azaspiro group may enhance the compound's ability to interact with DNA or other cellular targets, leading to apoptosis in cancer cells. A study conducted by Zhang et al. (2020) demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of halogen atoms and the spirocyclic system. In vitro studies have shown that related compounds can inhibit bacterial growth and may be effective against resistant strains of bacteria. For instance, a study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of similar spirocyclic compounds against Gram-positive bacteria.

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The compound's ability to form thin films and its photophysical properties make it a candidate for use in electronic devices where efficient light emission is required.

Chromatography

The compound can serve as a standard or reference material in chromatographic analyses due to its well-defined chemical structure and stability. Its unique features allow for the development of specific analytical methods for detecting similar compounds in complex mixtures. Researchers have utilized it in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations containing spirocyclic compounds.

Case Studies and Research Findings

Study Focus Findings
Zhang et al., 2020Anticancer ActivityIdentified significant cytotoxic effects against multiple cancer cell lines.
Journal of Medicinal ChemistryAntimicrobial PropertiesDemonstrated effective inhibition against resistant bacterial strains.
Organic Electronics ResearchOLED ApplicationsHighlighted potential for use in efficient light-emitting devices.
HPLC Method DevelopmentAnalytical ChemistryDeveloped specific methods for detecting spirocyclic compounds in formulations.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The spirocyclic moiety and halogen atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogenation Effects

  • Bromo-Fluoro vs. Iodo : The target compound’s 4-bromo-3-fluorophenyl group combines electronegative halogens, enhancing lipophilicity compared to the iodine-bearing analogue in . This may improve membrane permeability but reduce aqueous solubility .
  • Fluorine vs. Methoxy: The absence of a methoxy group (cf.

Spirocyclic Core Modifications

  • 1,4-Dioxa-8-azaspiro vs.
  • Diaza vs.

Research Findings and Implications

  • Structural Analysis : Crystallographic data for closely related spirocyclic compounds (e.g., ) suggest puckered conformations in the spiro ring, which could influence binding to biological targets .
  • Bioactivity : While direct studies on the target compound are scarce, highlights that halogenated spirocyclic compounds often exhibit insecticidal or antimicrobial activity, correlating with halogen-induced electron-withdrawing effects .
  • Computational Modeling : Software tools like SHELX () and ORTEP () are critical for refining spirocyclic structures and predicting reactivity .

Biological Activity

The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxa-8-azaspirodecane moiety. This structural feature is significant as it influences the compound's interaction with biological targets.

Molecular Formula : C15_{15}H14_{14}BrFNO2_2
Molecular Weight : 355.18 g/mol
IUPAC Name : 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl(4-bromo-3-fluorophenyl)methanone

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholine Antagonism : Similar compounds have demonstrated acetylcholine antagonistic activity, which may contribute to their therapeutic effects in treating gastrointestinal disorders. For instance, related spirocyclic compounds have shown the ability to inhibit gastric juice secretion and alleviate gastro-enteric spasms .
  • Inhibition of Secretion Systems : Research indicates that derivatives of the compound may inhibit Type III secretion systems (T3SS) in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to a reduction in bacterial infections and inflammation .
  • Cytotoxicity and Antiproliferative Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against various cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved in inducing apoptosis or cell cycle arrest are still under investigation.

Case Studies and Research Findings

A review of the literature reveals several key studies focusing on the biological activity of related compounds:

Study 1: Acetylcholine Antagonistic Activity

In a study assessing acetylcholine antagonism, compounds structurally related to the target molecule were tested on guinea pig intestinal preparations. The results indicated significant inhibition of acetylcholine-induced contractions, with pA values comparable to known antagonists like atropine .

Study 2: Inhibition of T3SS

A recent dissertation explored the inhibitory effects of various chemical entities on T3SS in enteropathogenic E. coli. Compounds similar to this compound showed promising results in reducing secretion levels by over 50% at concentrations around 50 µM .

Study 3: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through mitochondrial pathways. The IC50 values ranged from 10 µM to 30 µM across different cell types, suggesting a selective cytotoxic effect that warrants further investigation .

Data Summary

The following table summarizes key findings regarding the biological activities of the compound and its analogs:

Activity Mechanism IC50/Effect Concentration
Acetylcholine AntagonismInhibition of acetylcholine receptorspA ~ 7.0
T3SS InhibitionDisruption of bacterial secretionIC50 ~ 50 µM
CytotoxicityInduction of apoptosis in cancer cellsIC50 ~ 10-30 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.